REACTION_CXSMILES
|
Cl[C:2]1[C:7]([C:8]([F:11])([F:10])[F:9])=[CH:6][CH:5]=[CH:4][N:3]=1.O.[Cl-].[NH4+].[OH-].[NH4+].[CH3:17][N:18](C=O)C>[C-]#N.[Zn+2].[C-]#N.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.[Fe+2].CCOC(C)=O>[C:17]([C:2]1[C:7]([C:8]([F:11])([F:10])[F:9])=[CH:6][CH:5]=[CH:4][N:3]=1)#[N:18] |f:2.3,4.5,7.8.9,10.11.12.13.14,15.16.17|
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Name
|
|
Quantity
|
300 mL
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Type
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solvent
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Smiles
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CCOC(=O)C
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Name
|
|
Quantity
|
36.2 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=C1C(F)(F)F
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Name
|
|
Quantity
|
350 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
zinc cyanide
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Quantity
|
14 g
|
Type
|
catalyst
|
Smiles
|
[C-]#N.[Zn+2].[C-]#N
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Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
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Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Name
|
|
Quantity
|
6.5 g
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.[Fe+2]
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Type
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CUSTOM
|
Details
|
with stirring for 1 hour
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Cool the reaction mixture in an ice bath
|
Type
|
STIRRING
|
Details
|
Stir
|
Type
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CUSTOM
|
Details
|
Separate the organic layer
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Type
|
EXTRACTION
|
Details
|
extract the aqueous layer with EtOAc (3×300 mL)
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Type
|
WASH
|
Details
|
wash the combined organic layers with brine (2×200 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dry (MgSO4)
|
Type
|
FILTRATION
|
Details
|
Filter the dried
|
Type
|
EXTRACTION
|
Details
|
extract
|
Type
|
CONCENTRATION
|
Details
|
concentrate under vacuum
|
Type
|
CUSTOM
|
Details
|
to afford crude product as dark brown oil
|
Type
|
CUSTOM
|
Details
|
Purify the crude product
|
Type
|
DISTILLATION
|
Details
|
by vacuum distillation
|
Type
|
CUSTOM
|
Details
|
to afford pure product as colorless oil
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C(#N)C1=NC=CC=C1C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |